(9S,13R)-12-Oxo phytodienoic acid-d5

Quantitative LC-MS/MS Internal Standard Stable Isotope Labeling

(9S,13R)-12-Oxo phytodienoic acid-d5, also known as (9S,13R)-12-OPDA-d5, is a stable, deuterium-labeled analog of the naturally occurring plant hormone precursor (9S,13R)-12-oxo phytodienoic acid. This compound, with the CAS number 2692624-08-9, is an isomer of 12-oxoPDA and functions as a critical intermediate in the jasmonic acid biosynthesis pathway.

Molecular Formula C18H28O3
Molecular Weight 297.4 g/mol
Cat. No. B15559727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S,13R)-12-Oxo phytodienoic acid-d5
Molecular FormulaC18H28O3
Molecular Weight297.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1/i1D3,2D2
InChIKeyPMTMAFAPLCGXGK-XVIDQGGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(9S,13R)-12-Oxo Phytodienoic Acid-d5: A Deuterated Jasmonate Precursor for LC-MS Quantification


(9S,13R)-12-Oxo phytodienoic acid-d5, also known as (9S,13R)-12-OPDA-d5, is a stable, deuterium-labeled analog of the naturally occurring plant hormone precursor (9S,13R)-12-oxo phytodienoic acid. This compound, with the CAS number 2692624-08-9, is an isomer of 12-oxoPDA and functions as a critical intermediate in the jasmonic acid biosynthesis pathway . Its primary scientific utility stems from its five incorporated deuterium atoms, which create a distinct mass difference (+5 Da) from the endogenous, unlabeled compound, making it an ideal internal standard for precise and accurate quantification via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled (9S,13R)-12-OPDA or Other Jasmonates Cannot Substitute for (9S,13R)-12-OPDA-d5


Substituting (9S,13R)-12-OPDA-d5 with unlabeled (9S,13R)-12-OPDA or other jasmonate analogs (e.g., jasmonic acid, methyl jasmonate) in a quantitative analytical workflow leads to significant inaccuracies. In LC-MS and GC-MS, unlabeled compounds are chemically indistinguishable from the endogenous analyte, causing ion suppression or enhancement effects that skew quantification [1]. The primary value of (9S,13R)-12-OPDA-d5 is its use as an internal standard, where its near-identical chemical behavior, combined with a distinct mass, allows for precise correction of sample loss, matrix effects, and instrument variability [2]. Using a different jasmonate, even a deuterated one, is not valid due to differing extraction efficiencies and ionization responses, which cannot accurately track the target analyte (9S,13R)-12-OPDA.

Quantitative Differentiation of (9S,13R)-12-Oxo Phytodienoic Acid-d5 for Analytical Selection


Superior Mass Spectrometric Distinction via +5 Da Mass Shift

(9S,13R)-12-OPDA-d5 provides a clear analytical advantage over its unlabeled counterpart by enabling precise differentiation in mass spectrometry. The incorporation of five deuterium atoms results in a parent ion mass shift of +5 Da relative to unlabeled (9S,13R)-12-OPDA (m/z 292 for [M+H]+ vs. m/z 297 for the deuterated analog). This mass difference allows the mass spectrometer to monitor each compound in a separate channel (e.g., m/z 291.1 > 165.1 for OPDA and m/z 296.2 > 170.1 for D5-OPDA [1]), eliminating signal overlap and ensuring that the internal standard measurement is independent of the analyte signal.

Quantitative LC-MS/MS Internal Standard Stable Isotope Labeling

Validated Use as an Internal Standard for Accurate Quantification

The intended and validated application of (9S,13R)-12-OPDA-d5 is as an internal standard for the precise quantification of endogenous OPDA. In a published LC-ESI-MS/MS method for analyzing immature Phaseolus vulgaris seeds, D5-OPDA was added to sample supernatants at a final concentration of 100 ng/mL prior to analysis [1]. This use of a deuterated internal standard is a prerequisite for achieving high accuracy and precision in complex biological matrices, where unlabeled standards are prone to matrix effects that can lead to quantification errors exceeding 50% [2].

Analytical Validation LC-MS/MS Method Plant Hormone Analysis

High Isotopic Enrichment Ensures Minimal Signal Interference

The analytical utility of a deuterated internal standard is directly tied to its isotopic enrichment, which defines the percentage of molecules that contain the specified number of deuterium atoms. High enrichment minimizes the contribution of the internal standard to the unlabeled analyte's mass channel (crosstalk), which can lead to overestimation of the endogenous compound. While specific data for (9S,13R)-12-OPDA-d5 is not publicly available, reputable vendors of stable isotope-labeled compounds, such as Cayman Chemical, specify a purity of ≥99% for their deuterated forms for a related compound, dinor-OPDA-d5 .

Isotopic Purity Deuterium Enrichment Analytical Specificity

Defined (9S,13R) Stereochemistry for Studying the Bioactive Jasmonate Precursor

(9S,13R)-12-Oxo phytodienoic acid is the naturally occurring isomer of 12-oxoPDA, which is the direct, bioactive precursor to jasmonic acid and also possesses independent signaling activity . The compound (9S,13R)-12-OPDA-d5, by virtue of being the deuterated analog of this specific isomer, allows researchers to trace the fate and quantify the levels of the *biologically relevant* enantiomer. This is a critical distinction from racemic mixtures (e.g., rac-12-OPDA-d5) or other isomers, which may have different biological activities, receptor affinities, or metabolic fates, thereby confounding experimental results [1].

Jasmonate Signaling Stereochemistry Plant Physiology

Key Research Applications for (9S,13R)-12-Oxo Phytodienoic Acid-d5


Absolute Quantification of Endogenous (9S,13R)-12-OPDA in Plant Tissues by LC-MS/MS

This is the primary application for (9S,13R)-12-OPDA-d5. Its use as a stable isotope-labeled internal standard is essential for developing accurate and precise LC-MS/MS methods to quantify the low-abundance jasmonate precursor (9S,13R)-12-OPDA in complex plant matrices. This is critical for studies on plant development, stress response (e.g., wounding, herbivory), and hormonal crosstalk. The validated method described by ScienceOpen (2017) [1] for imaging and quantifying OPDA in seeds serves as a direct model for this application.

Investigating Jasmonate Biosynthesis and Metabolic Flux

The deuterium label on (9S,13R)-12-OPDA-d5 allows it to be used as a tracer in metabolic flux experiments. By feeding the labeled precursor to plant tissues or cell cultures, researchers can monitor its enzymatic conversion to downstream jasmonates (e.g., jasmonic acid, JA-Ile) and other metabolites via LC-MS [2]. This approach provides quantitative insights into pathway dynamics that are impossible to obtain with unlabeled compounds due to the inability to distinguish newly synthesized metabolites from the endogenous pool.

Method Development and Validation for Plant Hormone Profiling

For analytical laboratories developing multi-analyte panels for phytohormones, (9S,13R)-12-OPDA-d5 is a necessary component for the jasmonate pathway. Its inclusion as an internal standard ensures the reliability of the OPDA data within the broader panel. This is a critical requirement for core facilities or contract research organizations (CROs) offering plant hormone analysis services to the academic and agricultural biotechnology sectors, as it allows them to meet the rigor expected by peer-reviewed journals.

Correcting for Matrix Effects in Complex Sample Preparation Workflows

In any experimental workflow involving extraction, purification, and concentration of plant metabolites, significant sample loss and matrix-induced ion suppression can occur. Adding a known, fixed amount of (9S,13R)-12-OPDA-d5 at the earliest possible stage of sample preparation allows for the calculation of recovery rates and the correction of final quantified values. This ensures that the reported changes in OPDA levels are due to biological variation, not technical artifacts [3].

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